molecular formula C12H8N2O3 B6249118 3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 1041421-77-5

3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No. B6249118
CAS RN: 1041421-77-5
M. Wt: 228.2
InChI Key:
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Description

The compound “3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid” is a complex organic molecule that contains a pyridine ring, a pyrrole ring, and a carboxylic acid group . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The general formula of a carboxylic acid is R−COOH, with R referring to the rest of the molecule .


Molecular Structure Analysis

The molecular structure of “this compound” would be expected to show the characteristic features of pyridine, pyrrole, and carboxylic acid groups. Pyridine has a trigonal planar geometry around the nitrogen atom. Pyrrole is aromatic, and the lone pair electrons on the nitrogen atom are part of the aromatic system . The carboxylic acid group consists of a carbonyl (C=O) and a hydroxyl (O-H) group, and is usually involved in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of “this compound” would be expected to be influenced by the presence of the pyridine, pyrrole, and carboxylic acid groups. Pyridine is basic and can undergo electrophilic substitution reactions . Pyrrole is also reactive, and can undergo electrophilic aromatic substitution reactions . Carboxylic acids can undergo a variety of reactions, including reduction, esterification, and decarboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the polar carboxylic acid group would be expected to increase its solubility in water .

Scientific Research Applications

Synthesis and Derivative Development

3-(Pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid and its derivatives have been a focus in synthetic chemistry. For instance, Bencková and Krutošíková (1997) detailed the synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids, showcasing the process of creating derivatives from similar compounds (Bencková & Krutošíková, 1997). In another study, the same authors synthesized 5-Aminofuro[3,2-c]pyridinium tosylates and substituted Furo[3,2-c]pyridine N-Oxides (Bencková & Krutošíková, 1999).

Chemical Synthesis Techniques

Shiotani and Morita (1986) developed a convenient synthesis method for furo[3,2-b]pyridine and its derivatives, showcasing the versatility and adaptability of such compounds in chemical synthesis (Shiotani & Morita, 1986).

Development of Complex Molecules

Research also focuses on developing more complex molecules from this acid. Lichitsky et al. (2010) prepared 5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids by condensation of 3-aminopyrroles, showcasing the chemical's utility in creating intricate structures (Lichitsky et al., 2010).

Antibacterial Properties

The potential antibacterial properties of derivatives of this chemical have been explored. Kostenko et al. (2015) synthesized hydrazides of 3-pyrrol-1-ylthieno[3,2-b]pyridin-2-carboxylic acid and found them to possess antibacterial properties (Kostenko et al., 2015).

Functionalization and Transformation

The ability to functionally transform this chemical into various other compounds was demonstrated by Kobayashi et al. (2009), who developed a one-pot method for the preparation of furo[3,4-b]pyridin-5(7H)-ones from related carboxylic acids (Kobayashi et al., 2009).

Advanced Organic Synthesis

The compound's role in advanced organic synthesis is further evidenced by the work of Yang et al. (2015), who achieved base-promoted transannulation of heterocyclic enamines to create diverse fused pyridines and pyrroles (Yang et al., 2015).

Future Directions

The future research directions for “3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid” could include further investigation of its synthesis, properties, and potential biological activities. Given the wide range of biological activities exhibited by pyridine and pyrrole derivatives, it could be of interest in the development of new pharmaceuticals .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves the synthesis of the pyridine and furo[3,2-b]pyrrole rings, followed by the coupling of the two rings and subsequent carboxylation.", "Starting Materials": [ "3-pyridinecarboxaldehyde", "ethyl acetoacetate", "ammonium acetate", "2,3-dihydrofuran", "ethyl 4-bromobutyrate", "sodium hydride", "methyl iodide", "sodium hydroxide", "carbon dioxide" ], "Reaction": [ "Step 1: Synthesis of 3-(pyridin-3-yl)propanal by condensation of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate", "Step 2: Synthesis of 4-bromo-3-(pyridin-3-yl)butanoic acid by reaction of 3-(pyridin-3-yl)propanal with ethyl 4-bromobutyrate in the presence of sodium hydride", "Step 3: Synthesis of 3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole by reaction of 4-bromo-3-(pyridin-3-yl)butanoic acid with 2,3-dihydrofuran in the presence of sodium hydride", "Step 4: Synthesis of 3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid by carboxylation of 3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole with carbon dioxide in the presence of sodium hydroxide" ] }

CAS RN

1041421-77-5

Molecular Formula

C12H8N2O3

Molecular Weight

228.2

Purity

95

Origin of Product

United States

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